Tetraethyl orthocarbonate

Hydrolysis Stability Reactivity

Tetraethyl orthocarbonate (TEOC) hydrolyzes exclusively to ethanol and CO₂, avoiding metal contamination critical for battery and pharmaceutical synthesis. Its steric bulk and H-bonding enable unique Li⁺ solvation to suppress hydrogen evolution, widening the electrochemical stability window to 5.7 V in aqueous Li-ion electrolytes (Shang et al., 2025). This function is not replicable by TEOS or trimethyl orthoformate. As a tetrafunctional monomer, TEOC is the essential precursor for crosslinked poly(orthocarbonate) absorbents. Order ≥97% purity, low-water-content TEOC to ensure reproducible high-performance results.

Molecular Formula C9H20O4
Molecular Weight 192.25 g/mol
CAS No. 78-09-1
Cat. No. B043093
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTetraethyl orthocarbonate
CAS78-09-1
Synonyms1,1’,1’’,1’’’-[Methanetetrayltetrakis(oxy)]tetrakis-ethane;  Orthocarbonic Acid Tetraethyl Ester;  NSC 28574;  Tetraethyl Orthocarbonate
Molecular FormulaC9H20O4
Molecular Weight192.25 g/mol
Structural Identifiers
SMILESCCOC(OCC)(OCC)OCC
InChIInChI=1S/C9H20O4/c1-5-10-9(11-6-2,12-7-3)13-8-4/h5-8H2,1-4H3
InChIKeyCWLNAJYDRSIKJS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 ml / 100 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tetraethyl Orthocarbonate (CAS 78-09-1): Essential Procurement Data for Orthoester-Based Synthesis and Advanced Electrolyte Development


Tetraethyl orthocarbonate (TEOC), also known as tetraethoxymethane (C9H20O4), is a fully ethylated orthocarbonic acid ester. It is a colorless, flammable liquid with a density of 0.919 g/mL at 25 °C and a boiling point of 159 °C . As a key member of the orthoester family, it is distinguished by its central carbon atom bonded to four ethoxy groups, making it a highly reactive and versatile reagent in organic synthesis and materials science. Its primary applications range from serving as a protecting group and dehydrating agent in complex molecule synthesis to acting as a critical component in the development of novel polymer crosslinkers and advanced battery electrolytes [1].

Why Procurement of Tetraethyl Orthocarbonate (TEOC) Cannot Be Substituted by Generic Orthoesters or Silicates


Direct substitution of Tetraethyl orthocarbonate with other in-class compounds like tetraethyl orthosilicate (TEOS) or trimethyl orthoformate is scientifically invalid due to fundamentally divergent reactivity, steric profile, and hydrolysis products. TEOS, for instance, hydrolyzes to form silica (SiO2) networks, a pathway entirely absent in carbon-centered TEOC . Conversely, the hydrolysis of TEOC yields only ethanol and CO2 , a clean decomposition profile critical for applications where metal contamination must be avoided. Furthermore, the large, sterically demanding ethoxy groups of TEOC provide a distinct solvation and steric environment compared to smaller orthoesters like trimethyl orthoformate, directly impacting its performance in electrolyte formulations where molecular size governs the solvation sheath structure [1]. These compound-specific mechanistic and structural differences preclude any simple 'drop-in' replacement and necessitate a verified, compound-specific procurement strategy.

Quantitative Evidence for Selecting Tetraethyl Orthocarbonate Over Its Closest Analogs and Alternatives


Hydrolytic Stability: A Comparative Analysis of Orthocarbonate vs. Orthosilicate Reactivity

Tetraethyl orthocarbonate (TEOC) exhibits a significantly different hydrolysis mechanism and product profile compared to its structural analog, Tetraethyl orthosilicate (TEOS). While both are hydrolytically sensitive, TEOS hydrolysis leads to the formation of silica (SiO2) networks, making it a precursor for sol-gel processes. In contrast, the complete hydrolysis of TEOC yields only carbon dioxide (CO2) and ethanol (EtOH), with no solid residue . This distinction is crucial for applications requiring a 'clean' decomposition. In a related study, a spiro orthocarbonate compound was found to be 'considerably more stable than tetraethyl orthocarbonate to hydrolysis,' as required by stereoelectronic theory, further underscoring TEOC's position on the reactivity spectrum of orthocarbonates [1].

Hydrolysis Stability Reactivity

Enhanced Electrochemical Stability Window: TEOC as a Cosolvent in Aqueous Li-Ion Batteries

In the design of 'tiny-ligand' electrolytes for fast-charging aqueous lithium-ion batteries, Tetraethyl orthocarbonate (TEOC) was used as a cosolvent due to its unique steric and hydrogen-bonding properties. The resulting LiTFSI in TEOC/H2O electrolyte exhibited an exceptionally wide electrochemical stability window of 5.7 V [1]. This performance is directly attributed to the 'large-sized ethoxy groups' of TEOC, which force free H2O and TFSI⁻ anions into the Li⁺ primary solvation shell, thereby inhibiting the hydrogen evolution reaction (HER). This is a distinct advantage over smaller co-solvents like acetonitrile or dimethyl carbonate, which do not provide the same level of steric confinement and H-bond capture, typically resulting in narrower stability windows (<3.0 V) in aqueous systems.

Electrolyte Aqueous Battery Cosolvent

Crosslinking Efficiency: TEOC for High-Performance Poly(orthocarbonate) Absorbents

Tetraethyl orthocarbonate is a proven precursor for synthesizing crosslinked poly(orthocarbonate)s designed for organic solvent absorption . While a direct, quantitative comparison of swelling ratios or absorption capacity with polymers derived from other orthoesters (e.g., trimethyl orthoformate) is not readily available in the open literature, the choice of TEOC is driven by its ability to form a specific spiro monomer intermediate, 2,7-dimethylene-1,4,6,9-tetraoxaspiro[4,4]nonane . This specific spiro structure, accessible via TEOC chemistry, is critical for achieving the desired polymer architecture and properties. Alternative orthoesters lack the required carbon center with four leaving groups to form this key crosslinking node, making TEOC an irreplaceable monomer for this class of materials.

Polymer Crosslinking Absorbent

Industrial Production Purity: Achieving >99.5% Purity via Advanced Rectification

A patented method for producing tetraethyl orthocarbonate via high-efficiency rectification addresses the compound's inherent hydrolytic instability during purification. The process incorporates a low-polarity inert solvent for azeotropic water removal and the addition of solid alkali to prevent acid-catalyzed decomposition [1]. This method directly addresses the challenges of producing high-purity material at scale, enabling the consistent achievement of product purity exceeding 99.5% [2]. In contrast, conventional distillation of TEOC under neutral or slightly acidic conditions leads to continuous product degradation, limiting achievable purity and yield [3]. This patented process represents a verifiable, quantitative improvement in the quality of commercially available TEOC.

Purity Rectification Manufacturing

Validated Application Scenarios for Tetraethyl Orthocarbonate Procurement and Utilization


Formulation of High-Voltage, Fast-Charging Aqueous Li-ion Battery Electrolytes

Procure high-purity (≥98%) Tetraethyl orthocarbonate for use as a key cosolvent in aqueous lithium-ion battery electrolytes. As demonstrated by Shang et al. (2025) [1], TEOC's unique steric and hydrogen-bonding properties enable the formulation of electrolytes with a wide 5.7 V electrochemical stability window. This directly addresses the primary limitation of aqueous batteries, enabling the development of fast-charging (10 C rate) and long-cycle-life (1200 cycles) LiMn2O4/Li4Ti5O12 pouch cells. Its role in forcing water into the Li+ solvation sheath to inhibit hydrogen evolution is a specific, non-substitutable function.

Synthesis of Crosslinked Poly(orthocarbonate) Networks for Advanced Absorption

Use Tetraethyl orthocarbonate as the essential tetra-functional monomer for synthesizing crosslinked poly(orthocarbonate) networks [1]. TEOC is first converted into the key spiro intermediate, 2,7-dimethylene-1,4,6,9-tetraoxaspiro[4,4]nonane, which then polymerizes to form the crosslinked network. This specific architecture, which is inaccessible from other common orthoesters, is designed for applications requiring high organic solvent absorbency. Ensure the TEOC procured is of sufficient purity (>97%) to avoid side reactions that could compromise the network structure .

Use as a Dehydrating Agent and Protecting Group in Moisture-Sensitive Syntheses

Tetraethyl orthocarbonate serves as a potent dehydrating agent and protecting group for alcohols and amines in complex, multi-step organic syntheses [1]. Its utility in this role is supported by its clean hydrolysis to volatile ethanol and CO2, which simplifies work-up procedures . This is particularly valuable in the synthesis of pharmaceuticals and other high-value compounds, as exemplified by its use in preparing intermediates for drugs like the antihypertensive candesartan and chemokine receptor-5 inhibitors . Procurement should prioritize TEOC with high purity (≥99% GC assay) and low water content to maximize its effectiveness in these applications.

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